molecular formula C8H3F5O B13415181 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride CAS No. 67515-54-2

4-Fluoro-3-(trifluoromethyl)benzoyl fluoride

Cat. No.: B13415181
CAS No.: 67515-54-2
M. Wt: 210.10 g/mol
InChI Key: LUWRKDCBHVRKOA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F4O It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of 4-fluoro-3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzoyl fluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The acyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Hydrolysis: Water or aqueous acid solutions are used to hydrolyze the acyl fluoride group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Hydrolysis: 4-Fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride involves its ability to interact with nucleophiles and form stable covalent bonds. The fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications, particularly in the design of enzyme inhibitors where the compound can form stable complexes with the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness

4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring, which significantly enhances its reactivity and stability compared to other benzoyl derivatives. This makes it a valuable compound in various chemical syntheses and applications .

Properties

CAS No.

67515-54-2

Molecular Formula

C8H3F5O

Molecular Weight

210.10 g/mol

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzoyl fluoride

InChI

InChI=1S/C8H3F5O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H

InChI Key

LUWRKDCBHVRKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)C(F)(F)F)F

Origin of Product

United States

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